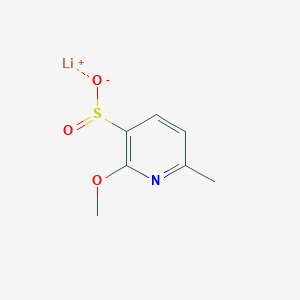

![molecular formula C18H19N3O3S B3017549 6-Acetyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 864927-42-4](/img/structure/B3017549.png)

6-Acetyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

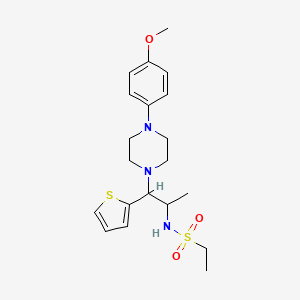

The compound “6-Acetyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide” is a complex organic molecule that contains several functional groups and rings. It has a pyridine ring, which is a six-membered ring with one nitrogen atom, and a tetrahydrothieno ring, which is a five-membered ring with one sulfur atom . The compound also contains acetyl (CH3CO), methylbenzamido (C7H7NCO), and carboxamide (CONH2) functional groups.

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. For example, the acetyl group could potentially undergo reactions such as nucleophilic acyl substitution .科学的研究の応用

Antimicrobial Activity

6-Acetyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide and its derivatives have been extensively researched for their antimicrobial properties. A study by Abdel-rahman, Bakhite, and Al-Taifi (2002) investigated the synthesis of similar compounds and tested their in vitro antimicrobial activities, highlighting the potential of these compounds in combating microbial infections (Abdel-rahman, Bakhite, & Al-Taifi, 2002). Additionally, a 2004 study by Bakhite, Abdel-rahman, and Al-Taifi synthesized new pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine derivatives, also demonstrating their antimicrobial potential (Bakhite, Abdel-rahman, & Al-Taifi, 2004).

Antimycobacterial Applications

Another significant application is in the development of antimycobacterial agents. For instance, Nallangi et al. (2014) synthesized derivatives of tetrahydrothieno[2,3-c]pyridine-3-carboxamide and evaluated their activity against Mycobacterium tuberculosis, showing promising results in combating tuberculosis (Nallangi et al., 2014).

Molecular Hybridization and Inhibitor Development

Molecular hybridization techniques have been employed to enhance the efficacy of these compounds. Samala et al. (2014) designed derivatives using a molecular hybridization approach, evaluating their inhibition of Mycobacterium tuberculosis pantothenate synthetase. This study exemplifies the compound's potential in developing targeted inhibitors for specific bacterial enzymes (Samala et al., 2014).

Antibacterial Activity and Molecular Orbital Calculations

Research by Doshi et al. (2015) synthesized analogues of tetrahydrothieno[2,3-c]pyridine-3-carboxamide, testing their antibacterial activity and performing molecular orbital calculations. This study provides insights into the structural aspects of these compounds that contribute to their bioactivity (Doshi et al., 2015).

Synthesis and Structural Analysis

Further synthesis and structural analysis of related compounds have been conducted, as demonstrated in studies by Ahmed, Ameen, and Abdel-latif (2006) and Vasilin et al. (2015), which explore the synthesis of various pyridothienopyrimidines and their heterofused derivatives (Ahmed, Ameen, & Abdel-latif, 2006); (Vasilin et al., 2015).

Prognosis of Anti-inflammatory Activity

A study by Chiriapkin et al. (2021) focused on the synthesis of tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(3H)-one and its anti-inflammatory activity prognosis. This research points to the potential use of these compounds in anti-inflammatory treatments (Chiriapkin et al., 2021).

将来の方向性

The future research directions involving this compound could include studying its synthesis, properties, and potential applications. For example, pyridine and tetrahydropyridine derivatives are known to have various biological activities, suggesting that this compound could potentially have interesting biological properties .

作用機序

Target of Action

Similar compounds, such as pyridazine and pyridazinone derivatives, have been shown to interact with a range of biological targets .

Mode of Action

It’s known that pyridazine and pyridazinone derivatives can exert their effects through different mechanisms, such as inhibiting protein kinases .

Biochemical Pathways

Pyridazine and pyridazinone derivatives have been shown to impact a variety of physiological effects .

Result of Action

Similar compounds have been shown to possess a wide range of pharmacological activities .

特性

IUPAC Name |

6-acetyl-2-[(4-methylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3S/c1-10-3-5-12(6-4-10)17(24)20-18-15(16(19)23)13-7-8-21(11(2)22)9-14(13)25-18/h3-6H,7-9H2,1-2H3,(H2,19,23)(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KABFDUMCGWBJQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B3017467.png)

![3-(4-Methoxyphenyl)-3-methyl-2,3-dihydrobenzo[4,5]oxazolo[2,3-c][1,2,4]triazole](/img/structure/B3017468.png)

![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B3017476.png)

![Ethyl 2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B3017486.png)

![N-[(2S)-1-Hydroxybutan-2-yl]-N-[(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]prop-2-enamide](/img/structure/B3017487.png)

![N'-(4-chlorophenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide](/img/structure/B3017488.png)